

# Upadacitinib hemihydrate pharmacokinetics and pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Upadacitinib hemihydrate*

Cat. No.: *B8820042*

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Upadacitinib Hemihydrate**

Authored for Researchers, Scientists, and Drug Development Professionals

## Foreword: A Paradigm of Targeted Immunomodulation

Upadacitinib, an oral, reversible Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of a spectrum of immune-mediated inflammatory diseases.<sup>[1][2]</sup> Its development and clinical application are underpinned by a deep understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide synthesizes pivotal data to provide a comprehensive technical overview of upadacitinib, moving from its molecular mechanism to its clinical exposure-response relationships. We will explore the causality behind its design, the methodologies used to characterize its behavior, and the quantitative data that inform its therapeutic use.

## Part 1: The Core Mechanism of Action - Selective JAK1 Inhibition

The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signal transduction from cytokine and growth factor receptors on the cell membrane.<sup>[3][4]</sup> This signaling cascade, known as the JAK-STAT pathway, is integral

to immune cell function and hematopoiesis.[\[3\]](#)[\[5\]](#) Overactivity of this pathway is a key driver in the pathogenesis of many inflammatory diseases.[\[1\]](#)[\[2\]](#)

Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.[\[6\]](#) It functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the kinase domain of JAK1 and preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[\[1\]](#)[\[5\]](#) This blockade interrupts the downstream signaling of numerous pro-inflammatory cytokines that are dependent on JAK1, including those in the IL-6 family, Type I and II interferons, and cytokines that use the common gamma chain (e.g., IL-7, IL-15, IL-21).[\[5\]](#)[\[7\]](#)

The selectivity of upadacitinib is a cornerstone of its design, developed with the goal of maximizing efficacy while mitigating off-target effects associated with broader JAK inhibition.[\[6\]](#)[\[8\]](#)

## In Vitro Kinase Inhibition Profile

The inhibitory potency of upadacitinib against the different JAK isoforms has been quantified in cell-free enzymatic assays. These assays are fundamental in early drug development to establish the selectivity profile.

| JAK Isoform | IC <sub>50</sub> (μM) |
|-------------|-----------------------|
| JAK1        | 0.043                 |
| JAK2        | 0.12                  |
| JAK3        | 2.3                   |
| TYK2        | 4.7                   |

Data sourced from enzymatic assays.[\[1\]](#)

This data demonstrates that upadacitinib is most potent against JAK1, with progressively lower potency against JAK2, JAK3, and TYK2.[\[1\]](#)[\[8\]](#) This selectivity profile is hypothesized to contribute to its benefit-risk profile compared to less selective JAK inhibitors.[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and nuclear translocation.

## Part 2: Pharmacokinetic Profile (ADME)

The clinical utility of upadacitinib is defined by its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). These have been characterized through a series of Phase 1, 2, and 3 clinical trials.[\[9\]](#)[\[10\]](#)[\[11\]](#) An extended-release (ER) formulation was developed to enable convenient once-daily dosing, which is used in the approved regimens.[\[12\]](#)[\[13\]](#)[\[14\]](#)

### Absorption

Following oral administration of the extended-release tablet, upadacitinib is absorbed with a median time to reach maximum plasma concentration (Tmax) of 2 to 4 hours.[\[1\]](#)[\[3\]](#) Plasma concentrations are approximately dose-proportional over the therapeutic dose range.[\[1\]](#)[\[9\]](#) With once-daily administration, steady-state plasma concentrations are achieved within 4 days with minimal accumulation.[\[1\]](#)[\[9\]](#)[\[12\]](#)

The effect of food on the ER formulation is not considered clinically relevant; a high-fat meal results in an approximate 20% increase in exposure (AUC and Cmax), which is within the range of inter-subject variability.[\[12\]](#)[\[14\]](#)

### Distribution

Upadacitinib is approximately 52% bound to human plasma proteins, suggesting that clinically significant drug displacement interactions are unlikely.[\[3\]](#)[\[8\]](#)[\[9\]](#) The apparent volume of distribution at steady state is estimated to be 294 L, indicating distribution into tissues.[\[11\]](#)

### Metabolism

Metabolism is a critical determinant of upadacitinib's clearance. In vitro and clinical studies have established that its metabolism is primarily mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2D6.[\[1\]](#)[\[3\]](#)[\[8\]](#) Importantly, no active metabolites have been identified, meaning the therapeutic effect is attributable to the parent drug.[\[1\]](#)[\[9\]](#)

### Excretion

Upadacitinib is eliminated through both metabolism and direct excretion. Following a single dose, approximately 38% of the dose is excreted as unchanged parent drug in feces and 24%

in urine.[3][9] Metabolites account for about 34% of the total excreted dose.[9] The mean terminal elimination half-life ranges from 8 to 14 hours.[1][3]

| Pharmacokinetic Parameter                          | Value (Extended-Release Formulation) |
|----------------------------------------------------|--------------------------------------|
| Tmax (Time to Peak Concentration)                  | 2 - 4 hours[1][3]                    |
| Plasma Protein Binding                             | ~52%[3][8][9]                        |
| Terminal Elimination Half-Life (t <sub>1/2</sub> ) | 8 - 14 hours[1][3]                   |
| Metabolizing Enzymes                               | CYP3A4 (major), CYP2D6 (minor)[3][8] |
| Route of Excretion (Unchanged Drug)                | 38% Feces, 24% Urine[3][9]           |
| Time to Steady State                               | 4 days[1][9][12]                     |

## Protocol: Characterizing Drug-Drug Interactions (DDI) with CYP3A4 Modulators

Given the primary role of CYP3A4 in upadacitinib metabolism, understanding the impact of co-administered CYP3A4 inhibitors and inducers is crucial for safe clinical use.

Objective: To quantify the effect of a strong CYP3A4 inhibitor (e.g., ketoconazole) and a strong CYP3A4 inducer (e.g., rifampin) on the pharmacokinetics of upadacitinib.

### Methodology:

- Study Design: A fixed-sequence, open-label, two-period crossover study in healthy volunteers.
- Period 1: Subjects receive a single oral dose of upadacitinib (e.g., 15 mg). Serial blood samples are collected over 48-72 hours to characterize the baseline PK profile (AUC<sub>inf</sub>, C<sub>max</sub>).
- Washout: A suitable washout period is observed.
- Period 2 (Inhibitor Arm): Subjects receive multiple doses of a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) to achieve steady-state inhibition.

- Co-administration: On a specified day, the single dose of upadacitinib is co-administered with the CYP3A4 inhibitor. Serial blood sampling is repeated.
- Analysis: The PK parameters of upadacitinib when given with the inhibitor are compared to when it was given alone. The geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated.
- Inducer Arm: A similar study design is used with a strong CYP3A4 inducer (e.g., rifampin 600 mg once daily).

**Expected Outcome & Causality:** Co-administration with strong CYP3A4 inhibitors significantly increases upadacitinib exposure (AUC increased by ~75%), while strong inducers decrease exposure (AUC decreased by ~50%).<sup>[8]</sup> This is a direct consequence of altering the metabolic clearance of the drug. These data directly inform dosing recommendations, advising against co-administration with strong inducers and suggesting caution with strong inhibitors.<sup>[3][15][16]</sup>

## Part 3: Pharmacodynamics and Biomarker Modulation

The pharmacodynamic effects of upadacitinib are the measurable biochemical and physiological consequences of its JAK1 inhibition. These are typically assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in clinical studies.<sup>[1][5]</sup>

In healthy volunteers and patients, upadacitinib administration leads to a dose- and concentration-dependent inhibition of IL-6-induced STAT3 phosphorylation (a marker of JAK1/JAK2 signaling) and IL-7-induced STAT5 phosphorylation (a marker of JAK1/JAK3 signaling).<sup>[1][5]</sup> This inhibition is rapid, with maximal effect observed approximately 1 hour after dosing, and the effect diminishes as the drug concentration returns toward baseline by the end of the dosing interval.<sup>[5]</sup>

Beyond direct pathway inhibition, upadacitinib modulates a wide array of downstream biomarkers associated with the pathobiology of inflammatory diseases. In rheumatoid arthritis patients, exposure-response analyses have shown that upadacitinib treatment is negatively correlated with levels of key inflammatory mediators (IL-6), chemokines involved in myeloid cell chemotaxis (CCL19, MCP-3, MCP-4), and markers of cartilage destruction (MMP-1).<sup>[17][18]</sup>

Similarly, in psoriatic arthritis, upadacitinib has been shown to significantly reduce beta-defensin 2 (BD2), a biomarker of Th17-associated skin pathology.[19]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 5. droracle.ai [droracle.ai]
- 6. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 7. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Upadacitinib pharmacokinetics and exposure-response analyses of efficacy and safety in psoriatic arthritis patients – Analyses of phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Upadacitinib Using the Immediate-Release and Extended-Release Formulations in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I-III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Upadacitinib With the Clinical Regimens of the Extended-Release Formulation Utilized in Rheumatoid Arthritis Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Upadacitinib With the Clinical Regimens of the Extended-Release Formulation Utilized in Rheumatoid Arthritis Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rinvoq, Rinvoq LQ (upadacitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. Upadacitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Exposure-Response Analyses of Upadacitinib Effects on Plasma Biomarkers in Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 18. ard.bmj.com [ard.bmj.com]
- 19. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Upadacitinib hemihydrate pharmacokinetics and pharmacodynamics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820042#upadacitinib-hemihydrate-pharmacokinetics-and-pharmacodynamics]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)